2-chloro-N-cyclohexylbenzenesulfonamide
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Overview
Description
2-Chloro-N-cyclohexylbenzene-1-sulfonamide is a chemical compound known for its unique structure and properties. It is a sulfonamide derivative, which means it contains a sulfonamide functional group attached to a benzene ring. This compound is used in various scientific research applications due to its distinctive chemical behavior and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-cyclohexylbenzene-1-sulfonamide typically involves the reaction of 2-chlorobenzenesulfonyl chloride with cyclohexylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield .
Industrial Production Methods
In industrial settings, the production of 2-chloro-N-cyclohexylbenzene-1-sulfonamide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-cyclohexylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfonic acids, amines, and substituted sulfonamides, depending on the type of reaction and reagents used .
Scientific Research Applications
2-Chloro-N-cyclohexylbenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, herbicides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-cyclohexylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. This mechanism is similar to that of other sulfonamide drugs, which inhibit bacterial growth by interfering with folic acid synthesis .
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzenesulfonamide: A simpler analog with similar chemical properties.
N-Cyclohexylbenzenesulfonamide: Lacks the chlorine atom but shares the sulfonamide and cyclohexyl groups.
Dichloroanilines: Compounds with two chlorine atoms on the aniline ring, used in the production of dyes and herbicides.
Uniqueness
2-Chloro-N-cyclohexylbenzene-1-sulfonamide is unique due to the combination of the chlorine atom, cyclohexyl group, and sulfonamide functionality. This combination imparts specific chemical reactivity and potential biological activities that are distinct from its analogs .
Properties
Molecular Formula |
C12H16ClNO2S |
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Molecular Weight |
273.78 g/mol |
IUPAC Name |
2-chloro-N-cyclohexylbenzenesulfonamide |
InChI |
InChI=1S/C12H16ClNO2S/c13-11-8-4-5-9-12(11)17(15,16)14-10-6-2-1-3-7-10/h4-5,8-10,14H,1-3,6-7H2 |
InChI Key |
BLGBVQKIGCPUQB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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